2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
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Overview
Description
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one has been evaluated as an anticancer agent, demonstrating potent cytotoxicity and topoisomerase I inhibitory activity . It interacts with the topoisomerase I/DNA complex, potentially causing DNA damage during cell replication .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of cancer cells . It influences cell function by stabilizing the topoisomerase I/DNA complex, which can lead to DNA damage and inhibit cell replication .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the topoisomerase I/DNA complex . It is believed to stabilize this complex, leading to DNA damage during cell replication and thus inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully explored yet. Its potent cytotoxicity and topoisomerase I inhibitory activity have been demonstrated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-(methylthio)pyrimidine with thiourea in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (CH3CN) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolopyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidinone derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one can be compared with other similar compounds such as:
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Pyrido[1,2-a]thiazolo[5,4-d]pyrimidinones: These compounds have an additional fused ring, which can alter their chemical and biological properties.
1,3-Thiazolidine pyrimidine derivatives: These compounds have a different ring system but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKYHZYIWYMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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